molecular formula C21H27BrN6OS B4362521 5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4362521
M. Wt: 491.4 g/mol
InChI Key: AQDNHQDSUFIBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a brominated pyrazole, a morpholine ring, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the brominated pyrazole intermediate, followed by the formation of the triazole ring and the introduction of the morpholine group. The final step involves the thiolation of the triazole ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the brominated pyrazole or the triazole ring, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution of the bromine atom could result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets could be harnessed to treat various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The brominated pyrazole and triazole-thiol moieties are likely to play key roles in binding to these targets, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a brominated pyrazole, a morpholine ring, and a triazole-thiol moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

3-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6OS/c1-15-19(22)16(2)28(25-15)14-17-5-3-6-18(13-17)20-23-24-21(30)27(20)8-4-7-26-9-11-29-12-10-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDNHQDSUFIBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NNC(=S)N3CCCN4CCOCC4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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